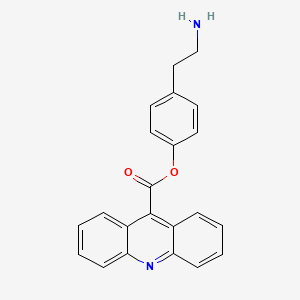

9-Acridinecarboxylic acid, 4-(2-aminoethyl)phenyl ester

Description

9-Acridinecarboxylic acid, 4-(2-aminoethyl)phenyl ester is a synthetic acridine derivative characterized by a 9-acridinecarboxylic acid core esterified with a 4-(2-aminoethyl)phenyl group. The aminoethyl group on the phenyl ester introduces both hydrogen-bonding capacity and enhanced solubility in polar solvents, distinguishing it from simpler acridine esters.

Properties

CAS No. |

99160-45-9 |

|---|---|

Molecular Formula |

C22H18N2O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

[4-(2-aminoethyl)phenyl] acridine-9-carboxylate |

InChI |

InChI=1S/C22H18N2O2/c23-14-13-15-9-11-16(12-10-15)26-22(25)21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-12H,13-14,23H2 |

InChI Key |

BZMAJCUDKMCLBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)OC4=CC=C(C=C4)CCN |

Origin of Product |

United States |

Preparation Methods

Direct Esterification via Acid-Catalyzed Fischer Esterification

Methodology: The classical Fischer esterification involves refluxing acridine-9-carboxylic acid with 4-(2-aminoethyl)phenol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, often in an alcohol solvent like ethanol or methanol.

Reaction Conditions: Typically, the reaction is conducted under reflux for several hours to drive the equilibrium toward ester formation, with water removal to shift the reaction forward.

Advantages: This method is straightforward and uses readily available reagents.

Limitations: The amino group on the phenyl ring may be protonated or react under acidic conditions, potentially leading to side reactions or reduced yields. Protection of the amino group may be necessary.

Phenol and Carboxylic Acid Direct Condensation with Catalysts

Catalytic Systems: According to patent literature on phenyl ester synthesis, direct condensation of phenols with carboxylic acids can be catalyzed by borate-sulfuric acid complexes under elevated temperatures (75–285 °C) and atmospheric or controlled pressure.

Process Details: The reaction mixture containing acridine-9-carboxylic acid and 4-(2-aminoethyl)phenol is heated, often in an inert atmosphere (nitrogen or argon), with catalytic amounts of boric acid and sulfuric acid to facilitate ester bond formation.

Purification: Post-reaction, the ester product can be isolated by crystallization or distillation under reduced pressure to remove impurities.

Advantages: This method avoids the use of acid chlorides or anhydrides and can be scaled industrially.

Limitations: High temperatures may risk decomposition or side reactions, especially with sensitive amino groups.

Use of Activated Carboxylic Acid Derivatives

Acid Chloride or Anhydride Route: Acridine-9-carboxylic acid can be converted to its acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. The acid chloride then reacts with 4-(2-aminoethyl)phenol under mild conditions to form the ester.

Advantages: This method often provides higher yields and cleaner reactions due to the increased reactivity of acid chlorides.

Considerations: The amino group may require protection to prevent side reactions, and the acid chloride preparation involves handling corrosive reagents.

Carbodiimide-Mediated Esterification

Method: Coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can activate the carboxylic acid group of acridine-9-carboxylic acid, facilitating ester bond formation with 4-(2-aminoethyl)phenol.

Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures in aprotic solvents like dichloromethane or dimethylformamide.

Advantages: Mild conditions preserve sensitive functional groups; no need for acid chlorides.

Limitations: Formation of urea byproducts requires careful purification.

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Fischer Esterification | Acid catalyst (H2SO4, TsOH), reflux in alcohol | Simple, accessible reagents | Amino group sensitivity, equilibrium reaction |

| Direct Phenol-Carboxylic Acid Condensation | Borate-sulfuric acid catalyst, 75–285 °C, inert atmosphere | Scalable, no acid chloride needed | High temperature risks side reactions |

| Acid Chloride Route | Thionyl chloride or oxalyl chloride, base | High yield, clean reaction | Corrosive reagents, amino protection needed |

| Carbodiimide-Mediated Esterification | DCC or DIC, aprotic solvent, mild temperature | Mild conditions, preserves functionality | Byproduct removal, cost of reagents |

Catalyst Selection: Studies indicate that borate-sulfuric acid complexes enhance esterification efficiency in phenol-carboxylic acid condensations, providing better yields than boric acid alone.

Temperature Control: Optimal temperature ranges (100–250 °C) balance reaction rate and product stability; temperatures above 285 °C cause discoloration and decomposition.

Solvent Effects: Use of solvents like toluene or ethanol facilitates reflux and water removal, driving esterification equilibrium forward.

Amino Group Protection: Protecting the amino group as a Boc or Fmoc derivative prior to esterification improves selectivity and yield, followed by deprotection post-synthesis.

Purification Techniques: Crystallization and vacuum distillation are effective for isolating pure ester products, with crystallization favored for large-scale production.

The preparation of 9-acridinecarboxylic acid, 4-(2-aminoethyl)phenyl ester involves careful selection of esterification methods to accommodate the sensitive aminoethyl substituent. While classical Fischer esterification is feasible, modern approaches using activated carboxylic acid derivatives or catalytic direct condensation under controlled conditions offer improved yields and purity. Optimization of reaction parameters such as catalyst type, temperature, solvent, and protection strategies is critical for efficient synthesis. These methods are supported by diverse research and patent literature, providing a robust foundation for both laboratory-scale and industrial production.

Chemical Reactions Analysis

4-(2-Aminoethyl)phenyl acridine-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aminoethyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxylate group, converting it into an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Acridine derivatives have been extensively studied for their potential as anticancer agents . The mechanism of action primarily involves intercalation with DNA, which disrupts normal DNA function and inhibits the activity of topoisomerases—enzymes crucial for DNA replication and transcription. This property makes them particularly effective against rapidly dividing cancer cells .

Case Study: Anti-Cancer Activity

- Study Focus : The efficacy of acridine derivatives on various cancer cell lines.

- Findings : Compounds similar to 9-acridinecarboxylic acid exhibited significant cytotoxicity against human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines. The intercalation with DNA was confirmed through biochemical assays .

Biological Applications

The compound also exhibits chemiluminescent properties , making it useful in biological assays and imaging techniques. This characteristic allows researchers to utilize it in various biochemical tests to visualize biological processes in real-time.

Data Table: Biological Activity Overview

| Application | Description | Example Use Case |

|---|---|---|

| Chemiluminescence | Emission of light during chemical reactions | Imaging in biological assays |

| Anticancer Activity | Disruption of DNA function | Testing against cancer cell lines |

| Antimicrobial Properties | Potential use against bacterial infections | Development of new antibiotics |

Industrial Applications

In the industrial sector, 9-acridinecarboxylic acid is used in the production of dyes and pigments due to its vibrant color and stability. These properties are essential for applications in textiles and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate primarily involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This intercalation leads to the inhibition of DNA replication and transcription, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acridine Derivatives

Structural and Functional Differences

- Aminoethyl Group vs. Fluorine Substituents: The target compound’s 4-(2-aminoethyl)phenyl ester provides primary amine functionality, enabling conjugation with biomolecules (e.g., peptides or polymers) . In contrast, the 2,6-difluorophenyl ester (CAS 172834-64-9) enhances electron-withdrawing effects and oxidative stability .

- Ester Modifications: The pyrrolidinyl-oxypropyl ester (CAS 87198-87-6) introduces a heterocyclic group that may facilitate photochemical reactions or polymer crosslinking, unlike the simpler aminoethyl group .

- Similarly, the tetrahydroacridine derivative (CAS 5628-16-0) offers a partially saturated ring system, which could influence binding interactions in biological systems .

Stability and Chemiluminescence

- Chemiluminescent Derivatives (FA6, FA17, FA18): These compounds, derived from hydroxamic/sulphohydroxamic acid esters, exhibit half-lives >2 weeks at 20°C and ultra-sensitive detection limits, comparable to DMAE (a benchmark acridinium ester) . The target compound’s aminoethyl group may confer similar stability if the ester linkage is resistant to hydrolysis.

- Fluorinated Analogs: The 2,6-difluorophenyl ester (CAS 172834-64-9) likely resists enzymatic degradation better than non-halogenated esters, making it suitable for in vivo applications .

Biological Activity

9-Acridinecarboxylic acid, 4-(2-aminoethyl)phenyl ester is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. Acridine derivatives have been explored for their biological activities, including anti-tumor effects, and this specific ester has shown promise in various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₄H₁₅N₃O₂

- Molecular Weight: 255.29 g/mol

This compound features an acridine core, which is known for its ability to intercalate DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.

Anti-Cancer Properties

Research indicates that acridine derivatives, including 9-acridinecarboxylic acid esters, exhibit significant anti-cancer activity. The following table summarizes key findings from various studies:

- Cell Cycle Arrest and Apoptosis : Studies have shown that compounds similar to 9-acridinecarboxylic acid can induce G2/M phase arrest and apoptosis in various cancer cell lines. For instance, compounds derived from acridine have been reported to cause significant cell death in human lung adenocarcinoma cells by activating p53 and phosphorylating histone H2A.X, markers indicative of DNA damage .

- Topoisomerase Inhibition : The mechanism by which acridine derivatives exert their anti-cancer effects often involves the inhibition of topoisomerase II, an enzyme critical for DNA replication. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptotic pathways .

- Comparative Efficacy : In comparative studies against established chemotherapeutic agents like amsacrine, certain acridine derivatives demonstrated lower toxicity towards normal cells while maintaining potent anti-tumor effects on cancer cells . For example, compounds synthesized with amino acid moieties showed IC₅₀ values comparable to or lower than those of amsacrine in lung cancer models.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel acridinyl amino acid derivatives highlighted the efficacy of these compounds against A549 lung cancer cells. The most potent derivatives exhibited IC₅₀ values around 6 µM and induced apoptosis without significant toxicity towards normal human leukocytes .

Case Study 2: Mechanistic Insights

Another investigation into the biological activity of acridine derivatives revealed that they could induce oxidative stress in cancer cells, contributing to their cytotoxic effects. This study utilized both in vitro assays and in vivo models to confirm the anti-tumor efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.